

The Genesis of Avermectins: A Technical Guide to Natural Origins and Fermentation

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of avermectin production, from its natural origins to the intricacies of its fermentation. Avermectins, a class of 16-membered macrocyclic lactones, are potent antiparasitic agents widely used in animal health, agriculture, and human medicine. This document provides a comprehensive overview of the producing organism, Streptomyces avermitilis, the biosynthetic pathway of avermectins, and detailed methodologies for their production and analysis.

Natural Product Origins

Avermectins are natural products produced by the soil-dwelling bacterium Streptomyces avermitilis. This Gram-positive, filamentous actinomycete is the exclusive natural source of these commercially significant compounds. The discovery of S. avermitilis and its secondary metabolites has revolutionized the treatment of parasitic infections.

The Avermectin Biosynthetic Pathway

The biosynthesis of avermectins is a complex process orchestrated by a dedicated gene cluster within the S. avermitilis genome. This pathway involves a type I polyketide synthase (PKS) and subsequent post-PKS modifications. The core of the avermectin molecule is assembled from acetate and propionate units, followed by cyclization, oxidation, and glycosylation to yield the final active compounds. The primary components produced are



Avermectin A1a, A2a, B1a, and B2a, along with their minor counterparts A1b, A2b, B1b, and B2b. Avermectin B1a is often the most potent and sought-after component.

Fermentation of Avermectins

The industrial production of avermectins relies on submerged fermentation of Streptomyces avermitilis. Optimization of fermentation parameters is critical for maximizing yield and directing the synthesis towards desired avermectin components. Key factors influencing production include media composition, pH, temperature, aeration, and inoculum development.

Quantitative Data on Avermectin Production

The following tables summarize quantitative data from various studies on the optimization of avermectin production.

Table 1: Effect of Medium Composition on Avermectin B1b Production

Medium	Carbon Source	Nitrogen Source	Avermectin B1b Yield (mg/L)	Reference
SM2	Soluble Corn Starch	Yeast Extract	17	[1]
M1	Starch	Yeast Extract, Peptone	12.81	[1]
M3	Glucose	Yeast Extract, (NH4)2SO4	13.69	[1]

Table 2: Influence of Fermentation Parameters on Avermectin Production



Parameter	Condition	Avermectin Yield	Strain	Reference
Temperature	31°C	Maximum B1b production	S. avermitilis 41445	[1]
рН	7.0	Maximum B1b production	S. avermitilis 41445	[1]
Inoculum Size	10% (v/v)	Maximum B1b production	S. avermitilis 41445	[1]
Fermentation Time	10 days	Maximum B1b production	S. avermitilis 41445	[1]
Fermentation Time	5 days	310 mg/L (B1a)	S. avermitilis	[1]
Fermentation Time	14 days	17.5 mg/L	S. avermitilis NRRL 8165	[1]

Table 3: Optimized Conditions for Solid-State Fermentation (SSF) of Avermectin B1a

Parameter	Optimal Value			
Substrate	Wheat bran, corn cob, earthworm cast, sugarcane bagasse, cane molasses, (NH4)2SO4, CoCl2			
Incubation Time	14 days			
Temperature	28°C			
Initial Moisture	78.5%			
Inoculum Size	25%			
Maximum Yield	3.83 mg/gds			
gds: grams of dry substrate				



Experimental Protocols

This section provides detailed methodologies for key experiments related to avermectin production.

Culture Maintenance of Streptomyces avermitilis

Objective: To maintain viable and productive cultures of S. avermitilis.

Materials:

- Streptomyces avermitilis strain (e.g., ATCC 31267)
- ATCC Medium 184 (Glucose Asparagine Agar) or Yeast Extract-Malt Extract Glucose (YMG)
 Agar
- Sterile cryovials
- Sterile glycerol (50% v/v)
- Sterile water or broth (e.g., ATCC Medium 184 broth)
- Incubator at 28°C

Procedure:

- Rehydration of Lyophilized Culture:
 - Aseptically open the vial containing the lyophilized culture.
 - Add 0.5-1.0 mL of sterile broth to the vial and gently resuspend the pellet.
 - Transfer the suspension to a tube of the same broth (5-6 mL total volume) and mix well.
- Plate Culture:
 - Inoculate an agar plate or slant with a few drops of the rehydrated culture.
 - Incubate at 28°C for 7-14 days, or until sufficient aerial mycelia and spores have formed.



- Short-Term Storage:
 - Store sporulated agar plates at 4°C for up to 4-6 weeks.
- Long-Term Cryopreservation:
 - Scrape the spores and mycelia from a freshly grown plate into a sterile vial containing 1
 mL of sterile water or broth.
 - Add an equal volume of sterile 50% glycerol to achieve a final concentration of 25%.
 - Vortex gently to mix.
 - Store the cryovials at -80°C.

Fermentation and Avermectin Production

Objective: To produce avermectins through submerged fermentation.

Materials:

- Seed culture of S. avermitilis
- Seed Medium (g/L): Glucose 4.0, Yeast Extract 4.0, Malt Extract 10.0, CaCO₃ 2.0; adjust pH to 7.0.
- Production Medium (SM2, g/L): Soluble Corn Starch 50.0, Yeast Extract 2.0, KCl 0.1, MgSO₄·7H₂O 0.1, CaCO₃ 0.8; adjust pH to 7.0.
- Shake flasks (250 mL)
- Shaking incubator

Procedure:

- Inoculum Preparation:
 - Inoculate 50 mL of seed medium in a 250 mL shake flask with a loopful of S. avermitilis from a fresh agar plate or a thawed cryovial.



- Incubate at 28°C with shaking at 200-250 rpm for 24-48 hours until a dense mycelial culture is obtained.
- Production Fermentation:
 - Inoculate 50 mL of production medium in a 250 mL shake flask with 10% (v/v) of the seed culture (5 mL).
 - Incubate at 28-31°C with shaking at 200-250 rpm for 10-14 days.
 - Monitor the fermentation broth for changes in pH, cell growth, and avermectin production.

Extraction and Quantification of Avermectins

Objective: To extract and quantify avermectins from the fermentation broth.

Materials:

- Fermentation broth
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Centrifuge and centrifuge tubes
- Ultrasonic bath
- HPLC system with a C18 column and UV detector (245 nm)
- Avermectin standards (e.g., Avermectin B1a)

Procedure:

Extraction:

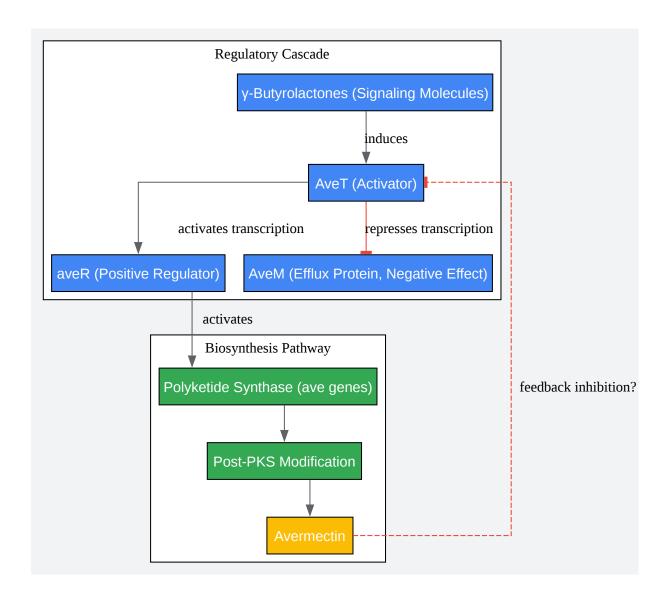


- Transfer the fermentation broth to centrifuge tubes and centrifuge at 8,000 x g for 15 minutes to pellet the mycelia.
- Discard the supernatant.
- Add a known volume of methanol to the mycelial pellet.
- Resuspend the pellet and sonicate for 20-30 minutes to lyse the cells and extract the intracellular avermectins.
- Centrifuge again at 8,000 x g for 15 minutes.
- Collect the methanol supernatant containing the avermectins.
- HPLC Analysis:
 - Filter the methanol extract through a 0.22 μm syringe filter.
 - Inject a known volume (e.g., 20 μL) onto the HPLC system.
 - Use a mobile phase of methanol:water or acetonitrile:water in a suitable gradient or isocratic elution.
 - Detect the avermectin peaks at 245 nm.
 - Quantify the concentration of avermectins by comparing the peak areas to a standard curve prepared with known concentrations of avermectin standards.

Visualization of Pathways and Workflows Signaling Pathway of Avermectin Biosynthesis

The biosynthesis of avermectin is tightly regulated by a complex signaling network. A key player in this regulation is the aveR gene, which acts as a pathway-specific positive regulator. The expression of aveR itself is controlled by other regulatory proteins and signaling molecules, forming a cascade that ultimately activates the transcription of the avermectin biosynthetic genes.





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Caption: Regulatory cascade controlling avermectin biosynthesis in S. avermitilis.

Experimental Workflow for Avermectin Production



The following diagram illustrates the logical flow of the experimental process, from maintaining the bacterial strain to the final analysis of the produced avermectins.



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Caption: Experimental workflow for avermectin production and analysis.

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References

- 1. brieflands.com [brieflands.com]
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